tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Description

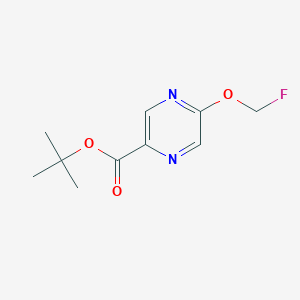

tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a pyrazine-based compound featuring a fluoromethoxy (–OCH₂F) substituent at position 5 and a tert-butyl ester (–COO-t-Bu) at position 2. Pyrazines are nitrogen-containing heterocycles valued in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets . The tert-butyl ester group is commonly employed as a protecting group for carboxylic acids during synthesis, improving solubility and stability .

Properties

IUPAC Name |

tert-butyl 5-(fluoromethoxy)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(14)7-4-13-8(5-12-7)15-6-11/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVYLLOSFCCRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)OCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with tert-butyl chloroformate and fluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate with analogous pyrazine derivatives, highlighting structural differences and their implications:

Key Observations:

- Steric Effects: The tert-butyl ester at position 2 provides steric hindrance, which may reduce enzymatic degradation compared to methyl esters .

- Solubility: The tert-butyl group enhances lipophilicity, whereas the fluoromethoxy group may improve solubility in polar solvents due to its polarity .

Stability and Reactivity

- Hydrolysis Resistance: The tert-butyl ester in the target compound is more resistant to hydrolysis than methyl esters, as seen in , where tert-butyl carbamates remained intact under acidic conditions .

Biological Activity

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluoromethoxy group attached to a pyrazine ring, which is further substituted with a tert-butyl ester. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through multiple pathways, including:

- Cell Cycle Arrest : The compound effectively halts the progression of cancer cells through the cell cycle.

- Apoptosis Induction : It triggers programmed cell death in malignant cells, which is crucial for cancer therapy.

Table 1 summarizes the findings from various studies on the anticancer effects of this compound.

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | HeLa | 10 | Cell cycle arrest |

| Study C | A549 | 20 | Mitochondrial dysfunction |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cell survival and growth.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for certain kinases involved in cancer progression, providing insights into its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Bacterial Infections : A clinical trial evaluated the use of this compound in patients with resistant bacterial infections. Results showed a significant reduction in bacterial load, supporting its use as an antibiotic.

- Case Study on Cancer Therapy : In a preclinical model, administration of the compound led to tumor regression in xenograft models, indicating its promise as a cancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.